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Compound of Interest

Compound Name: 3-Octanamine

Cat. No.: B1615500 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-
octanamine, a key aliphatic amine of interest to researchers, scientists, and professionals in

drug development. Due to the limited availability of published spectral data for 3-octanamine,

this document presents representative data from its close structural isomer, 2-octanamine, and

the related compound 1-octanamine. This information is invaluable for the identification,

characterization, and quality control of this class of compounds. The guide details nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 3-octanamine, based on

the analysis of its structural isomers.

1.1. ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in a molecule.
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Chemical Shift (δ)

(ppm)
Multiplicity Integration Assignment

~2.7 Multiplet 1H H-3

~1.4 Multiplet 2H H-2

~1.2-1.3 Multiplet 8H H-4, H-5, H-6, H-7

~1.1 Singlet (broad) 2H NH₂

~0.9 Triplet 3H H-1

~0.88 Triplet 3H H-8

1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of distinct carbon environments and their

electronic nature.

Chemical Shift (δ) (ppm) Assignment

~50-55 C-3

~35-40 C-2

~30-35 C-4

~25-30 C-5

~20-25 C-6

~20-25 C-7

~10-15 C-1

~10-15 C-8

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3500 Medium, Broad N-H stretch (primary amine)

2850-2960 Strong C-H stretch (alkane)

1590-1650 Medium N-H bend (scissoring)

1450-1470 Medium C-H bend (alkane)

1050-1250 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The data presented is for 1-

octanamine, which is expected to have a similar fragmentation pattern to 3-octanamine.

m/z Relative Abundance (%) Possible Fragment

129 ~5 [M]⁺ (Molecular Ion)

114 ~10 [M-CH₃]⁺

100 ~20 [M-C₂H₅]⁺

86 ~30 [M-C₃H₇]⁺

72 ~40 [M-C₄H₉]⁺

58 ~100 [CH₂(CH₂)NH₂]⁺ (Base Peak)

44 ~80 [CH₂NH₂]⁺

30 ~60 [CH₂=NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for

aliphatic amines like 3-octanamine.

4.1. NMR Spectroscopy
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Sample Preparation: Approximately 10-20 mg of the amine sample is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data

acquisition.

¹H NMR Acquisition: A standard one-pulse sequence is used. Typical parameters include a

30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed. Due to the lower

natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise

ratio.

4.2. IR Spectroscopy

Sample Preparation: For a liquid sample like 3-octanamine, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean salt plates is first acquired and automatically subtracted

from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.

4.3. Mass Spectrometry (GC-MS)

Sample Preparation: The amine sample is diluted in a volatile organic solvent (e.g., methanol

or dichloromethane) to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an

electron ionization (EI) source is used.
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Gas Chromatography (GC): A non-polar or mid-polar capillary column (e.g., DB-5ms) is

typically used. The oven temperature is programmed to ramp from a low initial temperature

(e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from

any impurities. Helium is used as the carrier gas.

Mass Spectrometry (MS): The mass spectrometer is operated in EI mode at a standard

ionization energy of 70 eV. The mass range is typically scanned from m/z 30 to 300.

Data Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectral data for a chemical compound.
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Caption: Workflow for spectral data acquisition and analysis.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Octanamine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1615500#3-octanamine-spectral-data-nmr-ir-mass-
spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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